

Application Note: Preparation and Handling of - Agatoxin TK Stock Solutions

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Compound of Interest

Compound Name: *omega-agatoxin TK*

CAS No.: 158484-42-5

Cat. No.: B600016

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Abstract

-Agatoxin TK (also known as

-Agatoxin IVB) is a 48-amino acid peptide toxin isolated from the venom of the funnel web spider *Agelenopsis aperta*.^{[1][2][3][4][5][6]} It is a potent, state-dependent antagonist of P/Q-type voltage-gated calcium channels (Ca

2.1). Unlike its homolog

-Agatoxin IVA,

-Agatoxin TK exhibits faster reversibility and distinct kinetic properties, making it a critical tool for dissecting synaptic transmission and glutamate release mechanisms. This guide details the rigorous protocol for solubilization, storage, and handling to prevent common failure modes such as peptide aggregation, surface adsorption, and oxidative degradation.

Part 1: Physicochemical Profile & Safety^[7]

Before handling, verify the specific batch parameters.

-Agatoxin TK is a high-potency neurotoxin; standard chemical safety hygiene (gloves, goggles, lab coat) is mandatory.

Parameter	Specification
Molecular Weight	~5273.02 Da
Sequence	EDNCIAEDYGKCTWGGTKCCRGRPCRCSMIG TNCECTPRLIMEGLSFA
Disulfide Bridges	4 bridges (Cys4-Cys20, Cys12-Cys25, Cys19-Cys36, Cys27-Cys34)
Target	P/Q-type Calcium Channels (Ca 2.[4][5]1)
IC	~60 nM (inhibition of K -induced Ca influx)
Solubility	Water (soluble); Salt buffers (soluble but risk of precipitation at high conc.) ^[7]
Isoelectric Point	~8.4 (Basic)

Part 2: Pre-Reconstitution Best Practices

The Adsorption Hazard

Peptides in the picomolar to nanomolar range are highly susceptible to adsorption onto glass and standard polypropylene surfaces.

- Requirement: Use Siliconized or LoBind (low protein binding) microcentrifuge tubes.^[7]
- Prohibition: Never store working aliquots in glass or standard polystyrene tubes.

Environmental Equilibration

Lyophilized peptides are hygroscopic.^{[7][8][9][10]} Opening a cold vial in a humid lab causes immediate condensation, leading to hydrolysis and inaccurate weighing.

- Protocol: Allow the vial to equilibrate to room temperature (RT) in a desiccator for at least 60 minutes before opening.

Part 3: Step-by-Step Reconstitution Protocol

Workflow Logic

The goal is to create a concentrated Master Stock (typically 100 μM) in a solvent that minimizes degradation, then dilute into Working Aliquots for storage.[7]

Step 1: Centrifugation

Lyophilized powder often disperses during transit, settling on the cap or walls.

- Centrifuge the original vial at 10,000 x g for 2 minutes.
- Ensure the pellet is visible at the bottom.

Step 2: Solvent Selection & Solubilization

While some protocols suggest buffers, sterile deionized water (Milli-Q) is superior for the Master Stock to avoid salt-induced precipitation during freezing.

- Target Concentration: 100 μM (Standard Master Stock).
- Calculation Example:
 - Pack Size: 0.1 mg (100 μg).[7]
 - MW: 5273.02 g/mol .[3][4][5][7][11]
 - Moles:
.[7]
 - Volume for 100 μM :
.[7]

Procedure:

- Add the calculated volume of sterile water directly to the vial.
- Do not vortex. Vortexing shears long peptides and introduces air (oxidation).[7]
- Pipette up and down gently 10–15 times, washing the sides of the vial.
- Incubate at RT for 5 minutes to ensure full hydration.

Step 3: Aliquoting & Storage

Repeated freeze-thaw cycles degrade the disulfide bridges essential for the "Inhibitor Cystine Knot" (ICK) structure.[7]

- Prepare LoBind tubes.[7]
- Divide the Master Stock into single-use aliquots (e.g., 10–20 μ L).
- Flash freeze in liquid nitrogen (preferred) or place directly in -80°C .
- Storage Life:
 - -20°C : Stable for 1–3 months.
 - -80°C : Stable for 6–12 months.

Step 4: Preparing the Working Solution (Day of Experiment)

When ready to use, dilute the Master Stock into the perfusion buffer.[7]

- Crucial Additive: The working buffer must contain a carrier protein (e.g., 0.1% BSA or 0.1% HSA) to prevent loss of the toxin to the tubing and perfusion chamber.[7]

Part 4: Visualization of Workflow & Mechanism

Workflow Diagram

The following diagram illustrates the critical control points in the preparation process to ensure structural integrity.



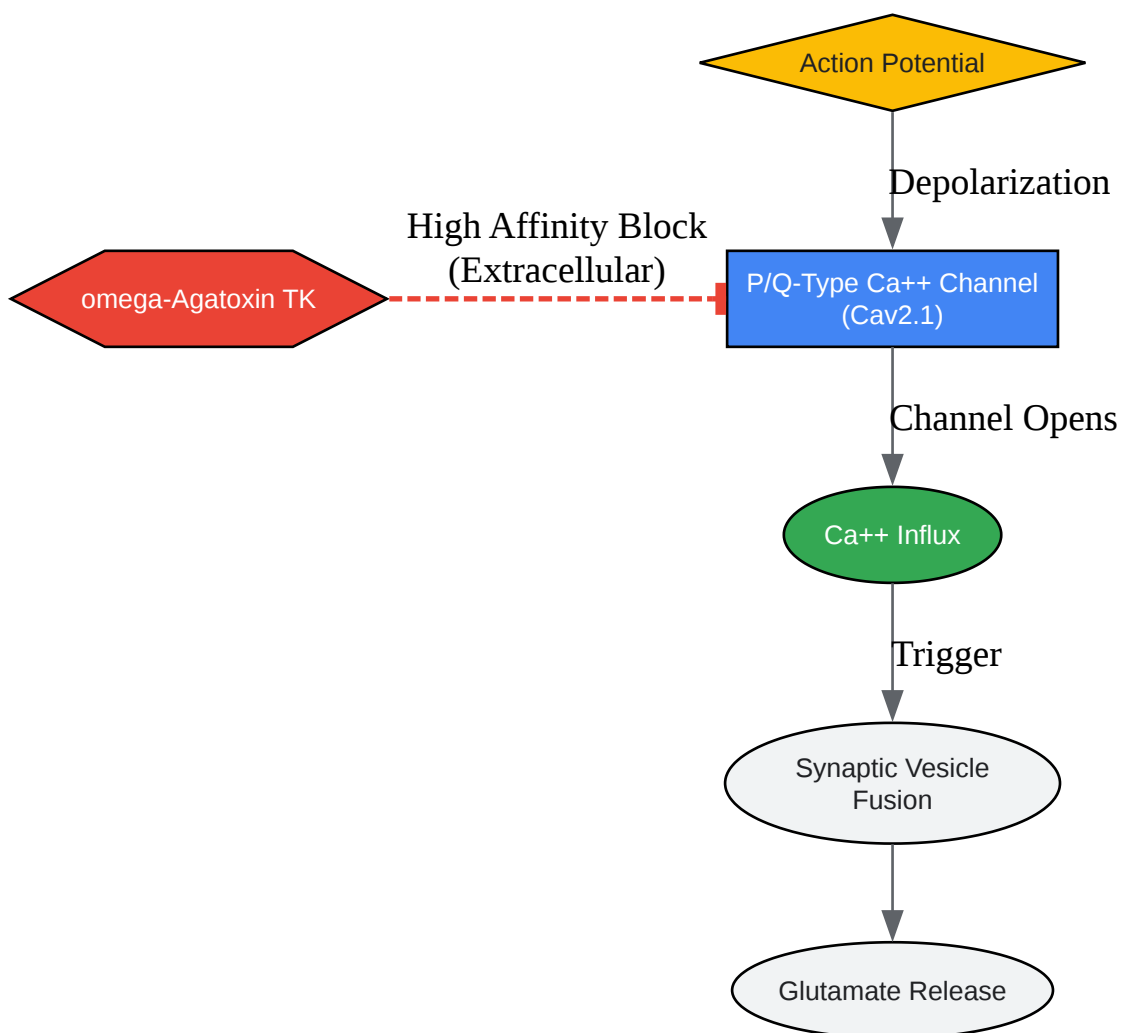
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Figure 1: Critical path for

-Agatoxin TK reconstitution.[7] Red nodes indicate temperature-sensitive storage states; Blue indicates the solubilization step.

Mechanism of Action

-Agatoxin TK selectively blocks P/Q-type channels, preventing calcium influx required for vesicle fusion at the presynaptic terminal.



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Figure 2: Mechanism of Action.

-Agatoxin TK binds to the extracellular domain of Cav2.1, physically occluding the pore or stabilizing the closed state, thereby inhibiting neurotransmitter release.

Part 5: Validation & Quality Control[7]

To validate the biological activity of the prepared stock, the following assays are recommended:

- Electrophysiology (Gold Standard):
 - System: Whole-cell patch-clamp in rat cerebellar Purkinje neurons (high density of P-type channels).[7]
 - Protocol: Apply 200 nM
-Agatoxin TK.
 - Success Criteria: >90% reduction in high-voltage-activated calcium currents (I_{Ca}) within 5–10 minutes.

- Fluorometric Ca

Imaging:

- System: Synaptosomes loaded with Fura-2.
- Protocol: Depolarize with KCl.
- Success Criteria: Dose-dependent inhibition of fluorescence increase (IC₅₀ approx. 60 nM).[2][7]

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